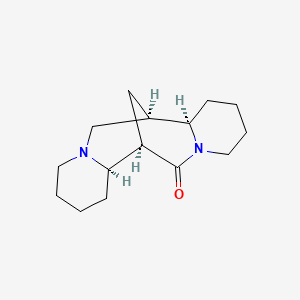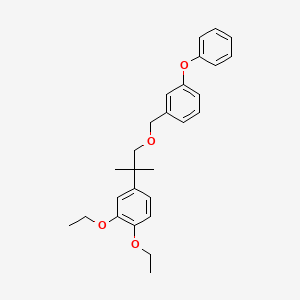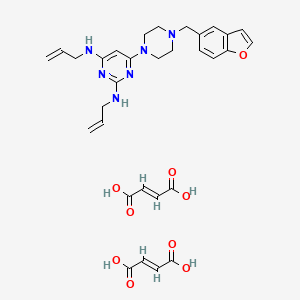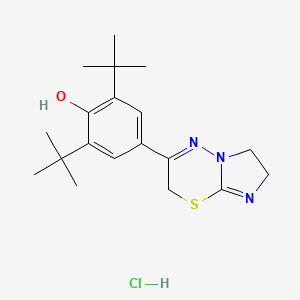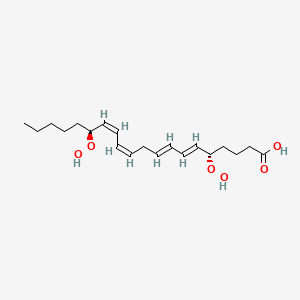
4-Morpholineethanamine, N-(4-methyl-6-(4-nitrophenyl)-3-pyridazinyl)-, dihydrochloride, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is characterized by its unique structure, which includes a morpholine ring, a pyridazine ring, and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineethanamine, N-(4-methyl-6-(4-nitrophenyl)-3-pyridazinyl)-, dihydrochloride, hydrate typically involves multiple steps, including the formation of the morpholine ring, the introduction of the nitrophenyl group, and the construction of the pyridazine ring. Common reagents used in these reactions include morpholine, nitrobenzene, and various pyridazine derivatives. The reaction conditions often involve the use of solvents such as ethanol or methanol, and the reactions are typically carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Morpholineethanamine, N-(4-methyl-6-(4-nitrophenyl)-3-pyridazinyl)-, dihydrochloride, hydrate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitrophenyl group can also be reduced to form amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles such as amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various nitro and amino derivatives, as well as substituted morpholine and pyridazine compounds. These products can be further utilized in various applications, including pharmaceuticals and agrochemicals.
Scientific Research Applications
4-Morpholineethanamine, N-(4-methyl-6-(4-nitrophenyl)-3-pyridazinyl)-, dihydrochloride, hydrate has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Morpholineethanamine, N-(4-methyl-6-(4-nitrophenyl)-3-pyridazinyl)-, dihydrochloride, hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and physiological responses, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(4-fluorobenzyl)-2-(4-morpholinyl)ethanamine dihydrochloride
- Thiazole derivatives
- Glutarimide degronimers
Uniqueness
Compared to similar compounds, 4-Morpholineethanamine, N-(4-methyl-6-(4-nitrophenyl)-3-pyridazinyl)-, dihydrochloride, hydrate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine ring, nitrophenyl group, and pyridazine ring allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Properties
CAS No. |
118269-97-9 |
|---|---|
Molecular Formula |
C17H23Cl2N5O3 |
Molecular Weight |
416.3 g/mol |
IUPAC Name |
4-methyl-N-(2-morpholin-4-ylethyl)-6-(4-nitrophenyl)pyridazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C17H21N5O3.2ClH/c1-13-12-16(14-2-4-15(5-3-14)22(23)24)19-20-17(13)18-6-7-21-8-10-25-11-9-21;;/h2-5,12H,6-11H2,1H3,(H,18,20);2*1H |
InChI Key |
SJZBFTWJGIXDOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=C(C=C3)[N+](=O)[O-].Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




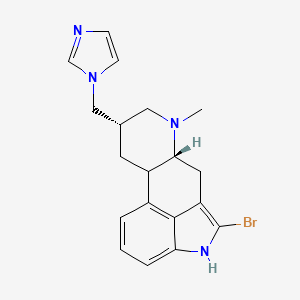

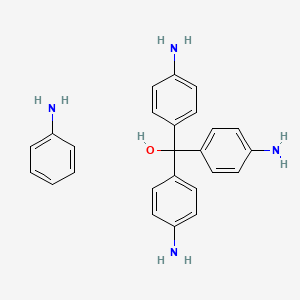
![2,7-Naphthalenedisulfonic acid, 4-hydroxy-3-[[4-methoxy-3-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-](/img/structure/B12754659.png)


